Methanamine, N,N-di((2-trimethylsilyloxy)propyl)-
Description
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is a tertiary amine characterized by a central nitrogen atom bonded to two (2-trimethylsilyloxy)propyl groups. The trimethylsilyloxy (TMSO) substituents impart significant steric bulk and lipophilicity, distinguishing it from simpler aliphatic amines. This compound was identified in a phytochemical study of W. frutescens root extract, constituting 34.12% of the extract alongside bicyclo[3.1.1]heptane derivatives .
Properties
CAS No. |
81729-37-5 |
|---|---|
Molecular Formula |
C13H33NO2Si2 |
Molecular Weight |
291.58 g/mol |
IUPAC Name |
N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxypropyl)propan-1-amine |
InChI |
InChI=1S/C13H33NO2Si2/c1-12(15-17(4,5)6)10-14(3)11-13(2)16-18(7,8)9/h12-13H,10-11H2,1-9H3 |
InChI Key |
VOUUUAOWACSAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CC(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- typically involves the reaction of methanamine with 2-trimethylsilyloxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the protection of hydroxyl groups, facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methanamine Derivatives
Several methanamine derivatives with diverse substituents have been synthesized and studied. Key examples include:
Aromatic and Halogen-Substituted Methanamines
- N-(4-Chlorophenyl)methanamine hydrochloride: A primary amine with a 4-chlorophenyl group, used in the synthesis of GABA transporter inhibitors.
- (2,4-Dichlorophenyl)methanamine : Incorporated into isoindoline-1,3-dione derivatives, this halogenated analog exhibited moderate yields (31.4%) during synthesis. The electron-withdrawing chlorine atoms may influence reactivity and binding affinity in biological systems .
Methoxy-Substituted Methanamines
- N-(2-Methoxybenzyl)methanamine : Used in isoindoline-1,3-dione derivatives, this compound achieved a 26.3% yield. The methoxy group’s electron-donating properties contrast with the TMSO groups’ steric effects, suggesting divergent synthetic applications .
- N-(Cyclopropylmethyl)-2-methoxyethanamine : A secondary amine with a methoxyethyl chain, this compound’s smaller substituents result in lower molecular weight (129.2 g/mol) and higher volatility compared to the target compound .
Structural Analogs with Bulky Substituents
Carbazole- and Quinoline-Based Amines
- (9-Ethyl-9H-carbazol-3-yl)methanamine : This carbazole-derived amine demonstrated high selectivity for dopamine D3 receptors (D3R) over D2R, attributed to its extended four-carbon linker. While lacking silyl groups, its planar aromatic system contrasts with the TMSO groups’ three-dimensional bulk, highlighting how substituent geometry affects receptor binding .
- Quinoline-3-carboxamide derivatives: These analogs exhibited reduced D3R binding (Ki = 85.7 nmol/L) compared to carbazole derivatives. Their rigid quinoline cores may limit conformational flexibility, unlike the flexible propyl-TMSO chains in the target compound .
Silyl Ether-Containing Compounds
While direct structural analogs with TMSO groups are scarce in the provided evidence, silyl ethers are widely used in organic chemistry for protecting hydroxyl groups. For example, trimethylsilyl (TMS) ethers are known for their stability under basic conditions and facile cleavage via fluoride ions. The TMSO-propyl groups in the target compound likely enhance lipophilicity and stability, analogous to TMS-protected intermediates in drug synthesis .
Molecular Weight and Solubility
- The target compound’s molecular weight is estimated to exceed 350 g/mol due to two TMSO-propyl groups (each contributing ~165 g/mol). This contrasts with simpler amines like N-(cyclopropylmethyl)-2-methoxyethanamine (129.2 g/mol) or propan-2-amine (59.11 g/mol) .
- The TMSO groups likely render the compound highly lipophilic, reducing aqueous solubility but improving lipid bilayer penetration—a trait advantageous for drug delivery or extraction processes .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s natural abundance in W. frutescens suggests possible bioactivity, warranting studies on its receptor binding or antimicrobial properties.
- Synthetic Utility : Its TMSO groups could serve as protective intermediates in multi-step syntheses, though stability under varying conditions (e.g., acidic/basic) needs investigation.
- Comparative Limitations : Direct data on the compound’s solubility, stability, and reactivity are absent in the evidence, highlighting the need for experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
